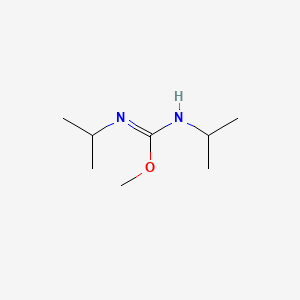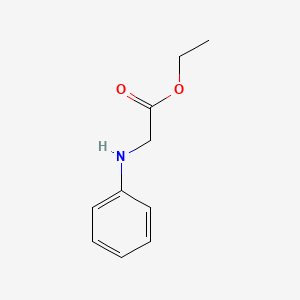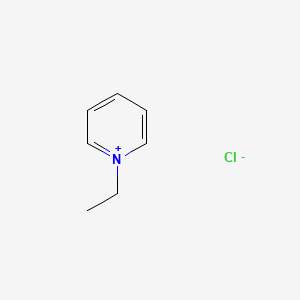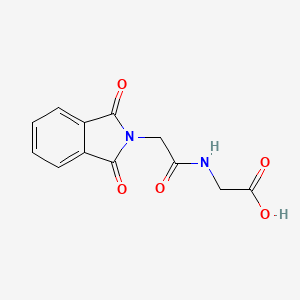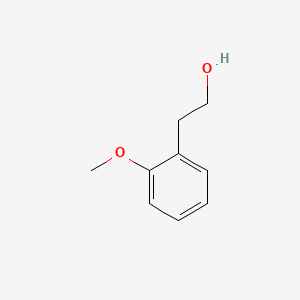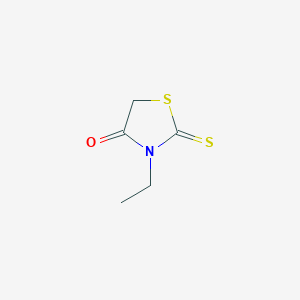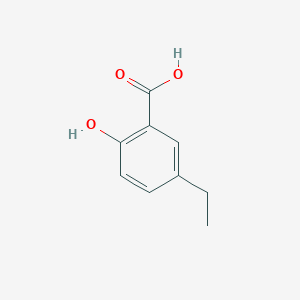
5-Ethyl-2-hydroxybenzoic acid
Overview
Description
5-Ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of an ethyl group at the fifth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Ethyl-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, is a bioactive compound . .
Mode of Action
Hydroxybenzoic acids, including salicylic acid and p-hydroxybenzoic acid, have been reported to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects are likely due to their interaction with various cellular targets and biochemical pathways.
Biochemical Pathways
Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are the major group of bioeffective compounds among phenolic chemicals sourcing in a variety of plants like spices, vegetables, fruits, and grains
Pharmacokinetics
Hydroxybenzoic acids are known for their bioavailability .
Result of Action
Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can potentially react with the compound .
Biochemical Analysis
Biochemical Properties
5-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with serum albumin, which aids in its transport and distribution within the body .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX enzymes, it reduces the levels of inflammatory mediators, leading to decreased inflammation and pain. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . It also impacts cellular metabolism by altering the production of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound may influence other molecular targets, such as nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response . By modulating these molecular interactions, the compound effectively reduces inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although the extent of its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through conjugation reactions, such as glucuronidation and sulfation. These metabolic pathways involve enzymes like UDP-glucuronosyltransferase and sulfotransferase, which facilitate the conversion of the compound into more water-soluble forms for excretion . The metabolism of this compound also affects the levels of various metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed with the help of transporters and binding proteins. Serum albumin plays a crucial role in the systemic distribution of the compound, while specific transporters facilitate its uptake into cells . The distribution of this compound is influenced by factors such as pH and the presence of other competing molecules.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with its molecular targets. The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in inflammatory pathways . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-ethyl-2-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 5-Ethyl-2-carboxybenzoic acid.
Reduction: 5-Ethyl-2-hydroxybenzyl alcohol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Ethyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the ethyl group at the fifth position.
4-Hydroxybenzoic acid: The hydroxyl group is at the fourth position instead of the second.
3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups at the third and fifth positions.
Uniqueness
5-Ethyl-2-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIAFSIUYJGIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307713 | |
| Record name | 5-Ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-27-4 | |
| Record name | 5-Ethyl-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Ethyl-2-hydroxybenzoic acid compare to hydrocortisone in reducing inflammation in the formaldehyde-induced arthritis model?
A: Research suggests that this compound demonstrates comparable anti-inflammatory effects to hydrocortisone in a rat model of formaldehyde-induced arthritis. [, ] Both substances effectively reduced the swelling in ankle joints, indicating their potential as anti-inflammatory agents. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




